Methyl 2-(3-(trifluoromethyl)phenoxy)acetate
Overview
Description
“Methyl 2-(3-(trifluoromethyl)phenoxy)acetate” is a chemical compound with the molecular formula C10H9F3O3 . It has a molecular weight of 234.17 g/mol . This compound is also known by its CAS number 588-26-1 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-(trifluoromethyl)phenoxy)acetate” can be represented by the SMILES string: COC(=O)COC1=CC=CC(=C1)C(F)(F)F . This indicates that the compound contains a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetate group via an ether linkage .Physical And Chemical Properties Analysis
“Methyl 2-(3-(trifluoromethyl)phenoxy)acetate” is a solid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the retrieved data.Scientific Research Applications
Structural Analysis
Methyl 2-(3-(trifluoromethyl)phenoxy)acetate and related compounds have been the subject of structural analysis, with studies focusing on their synthesis and crystal structure characterization. For instance, Mao et al. (2015) synthesized and characterized a compound structurally related to Methyl 2-(3-(trifluoromethyl)phenoxy)acetate, namely (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate. This study involved detailed spectroscopic methods and X-ray crystallography, revealing insights into the molecular interactions and crystal packing of the compound (Mao, Hu, Wang, Du, & Xu, 2015).
Biological Interactions and Mechanisms
While not directly related to Methyl 2-(3-(trifluoromethyl)phenoxy)acetate, there are studies on similar compounds that offer insights into their biological interactions and potential mechanisms. For instance, Speranza et al. (2002) studied the anaerobic ether cleavage mechanism of 2-phenoxyethanol, shedding light on the biotransformation processes involving phenol and acetate compounds. Such studies are crucial for understanding the metabolic pathways and environmental fate of related chemical structures (Speranza, Mueller, Orlandi, Morelli, Manitto, & Schink, 2002).
Chemical Synthesis and Applications
The compound and its derivatives have been utilized in various chemical syntheses, indicating its versatility in organic chemistry. For instance, Boros, Kaldor, and Turnbull (2011) described a practical and convergent synthesis of a compound starting from a substance structurally similar to Methyl 2-(3-(trifluoromethyl)phenoxy)acetate, highlighting the compound's role in the synthesis of selective androgen receptor modulators (Boros, Kaldor, & Turnbull, 2011).
Antibacterial and Antimicrobial Properties
Research has also been directed towards exploring the antibacterial and antimicrobial properties of compounds structurally related to Methyl 2-(3-(trifluoromethyl)phenoxy)acetate. Desai et al. (2001) synthesized several derivatives and evaluated their in vitro growth inhibitory activity against microbes like E. coli and S. aureus, suggesting potential applications in battling infections and diseases (Desai, Dave, Shah, & Vyas, 2001).
Safety and Hazards
properties
IUPAC Name |
methyl 2-[3-(trifluoromethyl)phenoxy]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-15-9(14)6-16-8-4-2-3-7(5-8)10(11,12)13/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILMHFFZWUNMEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-(trifluoromethyl)phenoxy)acetate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.